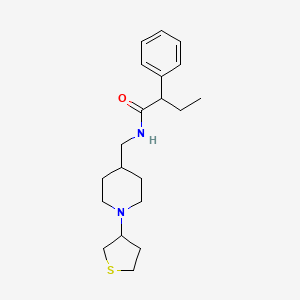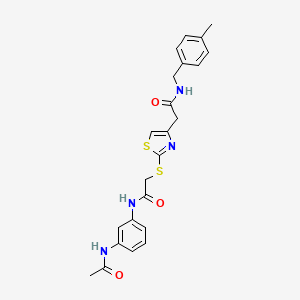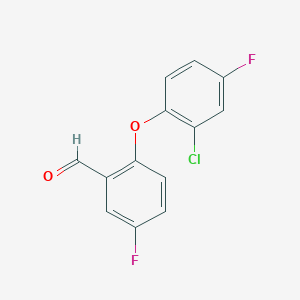
2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a phenyl group, a tetrahydrothiophene group, and a piperidine group . These types of compounds are often used in the development of new pharmaceuticals and other chemical products .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including cyclization and substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds often involves a phenyl group attached to a piperidine ring, which is then attached to other functional groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of bonds in the piperidine ring or the phenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on the specific functional groups present .Applications De Recherche Scientifique
Synthesis and Derivatives
In the realm of synthetic chemistry, "2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide" and its derivatives play a crucial role. Vardanyan (2018) discusses the synthesis and pharmacological properties of related compounds, highlighting the importance of such substances in medicinal chemistry (Vardanyan, 2018).
Gastric Acid Antisecretory Activity
In pharmacology, certain derivatives have been synthesized and tested for their antisecretory activity against histamine-induced gastric acid secretion. Ueda et al. (1991) found that some of these compounds exhibited potent antisecretory activity, indicating potential therapeutic applications (Ueda et al., 1991).
Aromatase Inhibitors for Cancer Treatment
Hartmann and Batzl (1986) explored derivatives as aromatase inhibitors, showing their potential in inhibiting estrogen biosynthesis, which is significant for the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Blood Platelet Aggregation Inhibition
Grisar et al. (1976) investigated derivatives for their potential to inhibit blood platelet aggregation, which is crucial for developing treatments for cardiovascular diseases (Grisar et al., 1976).
Chemokine Receptor Antagonists
Butora et al. (2006) and Finke et al. (2001) both explored the role of these compounds as chemokine receptor antagonists, indicating their importance in developing therapies for various diseases, including HIV (Butora et al., 2006), (Finke et al., 2001).
Vibrational Spectra and Molecular Docking Studies
Mary et al. (2015) conducted a detailed analysis of vibrational spectra, HOMO-LUMO, and molecular docking studies of derivatives, which are essential for understanding the physicochemical properties of these compounds (Mary et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been known to target various receptors and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds interact with their targets by binding to them, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to undergo various metabolic transformations .
Result of Action
Similar compounds have been known to exert various biological effects, depending on their targets and the pathways they affect .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-2-19(17-6-4-3-5-7-17)20(23)21-14-16-8-11-22(12-9-16)18-10-13-24-15-18/h3-7,16,18-19H,2,8-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORDIPNKKXNLIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2462108.png)
![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2462110.png)
![methyl 3-(morpholine-4-carbonyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2462111.png)



![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide](/img/structure/B2462120.png)


![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2462123.png)

![1-phenyl-N-[2-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide](/img/structure/B2462126.png)
![N-(4-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2462128.png)

